molecular formula C17H19N B11870190 1-Benzyl-4-methyl-1,2,3,4-tetrahydroquinoline

1-Benzyl-4-methyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B11870190
M. Wt: 237.34 g/mol
InChI Key: HVZANMAQNXJMCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-4-methyl-1,2,3,4-tetrahydroquinoline is a synthetic organic compound belonging to the tetrahydroquinoline alkaloid class, which are structures of high interest in medicinal chemistry and neuroscience research . While specific studies on this exact compound are limited, its close structural analogue, 1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ), is a well-characterized endogenous neurotoxin . This makes derivatives like 1-Benzyl-4-methyl-1,2,3,4-tetrahydroquinoline valuable tools for investigating the mechanisms of neurodegenerative diseases. The primary research value of this compound lies in modeling Parkinsonian pathology. Its analogue, 1BnTIQ, has been shown to produce parkinsonian-like symptoms in rodents and primates, and its concentration is elevated in the cerebrospinal fluid of Parkinson's disease patients . Proposed mechanisms of action for this class of compounds include the inhibition of mitochondrial complex I in the electron transport chain, leading to impaired energy metabolism and increased oxidative stress . They may also inhibit the dopamine transporter (DAT), leading to accumulation and altered metabolism of dopamine, and ultimately, the selective degeneration of dopaminergic neurons in the substantia nigra . Researchers utilize this compound and its analogues in in vitro and in vivo studies to explore pathways of dopaminergic neuron death, the role of environmental and endogenous toxins in disease etiology, and to screen potential neuroprotective agents . This product is intended for research purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all local safety guidelines before handling.

Properties

Molecular Formula

C17H19N

Molecular Weight

237.34 g/mol

IUPAC Name

1-benzyl-4-methyl-3,4-dihydro-2H-quinoline

InChI

InChI=1S/C17H19N/c1-14-11-12-18(13-15-7-3-2-4-8-15)17-10-6-5-9-16(14)17/h2-10,14H,11-13H2,1H3

InChI Key

HVZANMAQNXJMCG-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(C2=CC=CC=C12)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Step 1: Ketoamide Synthesis

Homoveratrylamine reacts with methyl-substituted carboxylic acids (e.g., acetic acid) in polyphosphoric acid (PPA) to form ketoamides (85–95% yield).

Step 2: Grignard Addition

The ketoamide (1 equiv) is treated with methylmagnesium bromide (2 equiv) in dry ether, yielding a tertiary alcohol intermediate (50–56% yield).

Step 3: Acid-Catalyzed Cyclization

The alcohol intermediate is cyclized using p-toluenesulfonic acid (PTSA) in dichloromethane, affording 1-benzyl-4-methyltetrahydroquinoline (60–70% yield).

Limitations :

  • Competing styrene formation observed with bulkier Grignard reagents.

  • Requires rigorous anhydrous conditions.

Reduction of Quinolinium Salts

A novel approach from Royal Society of Chemistry protocols involves quinolinium salt reduction:

  • Salt Formation :

    • Quinoline (1 equiv) and benzyl bromide (2 equiv) reflux in acetonitrile for 24 hours.

    • The quinolinium salt precipitates and is isolated via filtration (90–95% yield).

  • Reduction :

    • The salt is reduced using NaBH₄ in methanol at 0°C, yielding 1-benzyl-4-methyltetrahydroquinoline (70–80% yield).

Advantages :

  • Scalable to gram quantities.

  • Avoids air-sensitive reagents.

Comparative Analysis of Preparation Methods

MethodStarting MaterialCatalyst/ReagentYield (%)TemperatureKey Advantage
SmI₂ ReductionQuinolin-2(1H)-oneSmI₂/Et₃N/H₂O75–900–25°CMild conditions
Imino Diels-AlderN-Benzyl anilineBF₃·OEt₂68–8225°CModular substituent addition
Grignard CyclizationKetoamidePTSA60–7025°CFunctional group diversity
Quinolinium ReductionQuinolinium saltNaBH₄70–800°CScalability

Chemical Reactions Analysis

Reduction Reactions

Reductive transformations are pivotal for modifying the tetrahydroquinoline core. Key methods include:

Catalytic Hydrogenation

CatalystPressureProduct SelectivityDiastereoselectivityYieldSource
5% Pd/C1 atmDihydroquinoline derivativesLow60-75%
5% Pt/C4 atm1,2,3,4-Tetrahydroquinoline (cis)≥13:1 cis:trans85-92%

Hydrogenation under Pt/C at higher pressures minimizes double-bond migration, favoring tetrahydroquinoline formation . Steric effects from substituents (e.g., esters) enhance cis selectivity by directing hydrogen addition to the less hindered face .

Reductive Amination

  • Sequential reductive amination with formaldehyde yields N-methyltetrahydroquinoline derivatives (93–98% yield) .

  • Applications include synthesizing angular-fused tricyclic alkaloids via double reductive amination .

Oxidation Reactions

Oxidative pathways enable functionalization of the nitrogen center and aromatic system:

N-Oxidation

  • Treatment with peracids (e.g., mCPBA) converts the tertiary amine to N-oxide derivatives, though specific yields for 1-benzyl-4-methyl analogs require further characterization .

Aromatic Ring Oxidation

  • Limited direct data exists, but related tetrahydroquinolines undergo hydroxylation or dehydrogenation under strong oxidants (e.g., DDQ) .

Substitution Reactions

Electrophilic and nucleophilic substitutions modify the quinoline ring or benzyl group:

Electrophilic Aromatic Substitution

  • Halogenation at C6/C7 positions using Cl₂ or Br₂ in acidic media .

  • Methoxylation via Friedel-Crafts alkylation with MeOH/BF₃·OEt₂ .

Nucleophilic Substitution

  • Benzyl group replacement via SN2 reactions with alkyl halides (e.g., methyl iodide) .

Cyclization and Domino Reactions

Cationic Imino Diels-Alder Reaction

  • BF₃·OEt₂-catalyzed cycloaddition of imines with dienophiles (e.g., trans-anethole) yields polysubstituted tetrahydroquinolines (70–85% yield) .

  • Example: Synthesis of 6-chloro-4-(4-methoxyphenyl)-3-methyl derivative (69% yield) .

Acid-Catalyzed Cyclization

  • Acetic anhydride-mediated cyclization of N-benzyl-3-anilinopropanamides forms 4-hydroxy-1,2,3,4-tetrahydroquinolines (69% yield) .

Functional Group Transformations

Acylation

  • Acetylation of free amines (e.g., with Ac₂O) prevents inhibitory effects during cyclization .

Reductive Debenzylation

  • Pd/C-mediated hydrogenolysis removes the benzyl group, yielding N-H tetrahydroquinolines (80–90% yield) .

Stereochemical Considerations

  • Rotational barriers between conformers (extended, semi-folded, folded) influence reactivity. NOESY studies show semi-folded conformers dominate in N-alkylated derivatives .

  • Chiral catalysts (e.g., (R)-TRIP) enable enantioselective Pictet–Spengler reactions (86–92% ee) .

Scientific Research Applications

Neuropharmacological Applications

1. Neurotoxicity and Parkinson's Disease

1BnTIQ has been identified as an endogenous neurotoxin linked to the etiology of Parkinson's disease. Studies have shown that it induces neurotoxicity in dopaminergic neurons, leading to cell death via apoptosis. For instance, research indicated that 1BnTIQ concentrations in cerebrospinal fluid (CSF) of Parkinsonian patients were significantly higher compared to control subjects, suggesting its role as a risk factor for the disease .

In animal models, chronic administration of 1BnTIQ produced symptoms analogous to those observed in Parkinson’s disease. The mechanism of toxicity involves increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, culminating in elevated caspase-3 activity .

Table 1: Effects of 1BnTIQ on Neurotoxicity Indicators

IndicatorEffect ObservedReference
Caspase-3 ActivityIncreased
Bax Protein LevelsElevated
Bcl-xL Protein LevelsDecreased
Lipid PeroxidationIncreased

Synthesis of Opioid Derivatives

2. Chiral Intermediates for Opioids

The synthesis of chiral derivatives from 1BnTIQ is crucial for developing opioid medications. Research has demonstrated that certain derivatives can be synthesized through asymmetric reduction processes. These chiral intermediates are essential for producing both natural and synthetic opioids, which are significant in pain management and other therapeutic areas .

Case Study: Synthesis Pathways

  • A study outlined a method where racemic dihydrothebainone was synthesized using 1BnTIQ as a precursor. This pathway allowed for the production of various opioid derivatives with high overall yields .

Multi-target Directed Ligands

3. Antidepressant Properties

Recent studies have explored the potential antidepressant effects of compounds derived from 1BnTIQ. In particular, a series of benzothiazole–isoquinoline derivatives were synthesized and evaluated for their inhibitory potency against monoamine oxidase (MAO) and cholinesterase (ChE). Among these compounds, some exhibited significant activity against MAO-B, which is implicated in the pathophysiology of depression .

Table 2: Biological Evaluation of Benzothiazole–Isoquinoline Derivatives

CompoundMAO-B Inhibition IC50 (µM)ChE Inhibition IC50 (µM)Activity Level
4g2.7Not specifiedHigh
4bNot specifiedNot specifiedModerate

Mechanism of Action

The mechanism of action of 1-Benzyl-4-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or modulator of enzymes and receptors involved in various biological processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations
Compound Name Key Substituents Structural Features Biological/Industrial Relevance References
1-Benzyl-4-methyl-1,2,3,4-tetrahydroquinoline 1-benzyl, 4-methyl Partially saturated quinoline core Potential CNS activity (inferred)
1-Benzyl-1,2,3,4-tetrahydroisoquinoline 1-benzyl Isoquinoline scaffold (different ring fusion) Neuroactive properties; Parkinsonism research
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) 1-methyl Isoquinoline scaffold Neuroprotective effects; BBB penetration
4-Methyl-1,2,3,4-tetrahydroquinoline 4-methyl Quinoline scaffold Dye synthesis; charge transport agents
7-Hydroxy-1-(4'-hydroxyphenethyl)-6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline Multiple substituents (hydroxy, methoxy, phenethyl) Complex substitution pattern Synthetic intermediate for bioactive molecules

Key Observations :

  • Ring System Differences: The distinction between tetrahydroquinoline (quinoline-based) and tetrahydroisoquinoline (isoquinoline-based) scaffolds significantly impacts biological activity. For example, 1MeTIQ (isoquinoline) exhibits neuroprotective effects and blood-brain barrier (BBB) penetration, whereas tetrahydroquinolines are more commonly utilized in material science .
Pharmacokinetic and Metabolic Profiles
Compound Name BBB Penetration Major Metabolites Excretion (Rat Model) References
1-Benzyl-4-methyl-1,2,3,4-tetrahydroquinoline Not reported Inferred hydroxylation/N-methylation Limited data
1,2,3,4-Tetrahydroisoquinoline (TIQ) High (~4.5× blood concentration) 4-Hydroxy-TIQ, isoquinoline 76% unchanged in 24 hr
1MeTIQ High (~4.5× blood concentration) 4-Hydroxy-1MeTIQ, 2-methyl-1MeTIQ 72% unchanged in 24 hr

Key Observations :

  • Metabolic Stability: Both TIQ and 1MeTIQ are excreted largely unchanged, suggesting resistance to hepatic metabolism. Hydroxylation and N-methylation are minor pathways .

Key Observations :

  • Cyclization Strategies: Cyclization of N-benzyl-3-anilinopropanamides under mild conditions (e.g., acetic anhydride) efficiently yields tetrahydroquinoline derivatives .
  • Stereochemical Control: Asymmetric synthesis methods (e.g., Brønsted acid catalysis) enable enantioselective production of tetrahydroquinolines, as seen in (4R)-4-(Biphenyl-4-yl)-7-chloro-1,2,3,4-tetrahydroquinoline .

Key Observations :

  • Material Science: Tetrahydroquinolines are critical in electrophotographic photoconductors and leuco dyes .
  • Hybrid Molecules: Combining tetrahydroquinoline scaffolds with pharmacophores (e.g., ibuprofen) enhances bioactivity, though specific data for 1-benzyl-4-methyl derivatives remain underexplored .

Biological Activity

1-Benzyl-4-methyl-1,2,3,4-tetrahydroquinoline (BMTHQ) is a compound belonging to the tetrahydroquinoline family, which has garnered attention due to its diverse biological activities. This article synthesizes information from various research studies to provide an overview of the biological activity of BMTHQ, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Synthesis

BMTHQ is characterized by its tetrahydroquinoline core structure with a benzyl group and a methyl substituent. The synthesis of BMTHQ and its derivatives has been achieved through various methods, including the reaction of ketoamides with organomagnesium compounds followed by cyclization under acidic conditions. This synthetic versatility allows for the modification of the compound to enhance its biological properties .

Pharmacological Activities

1. Antinociceptive Effects
Research indicates that BMTHQ exhibits significant antinociceptive activity. In vivo studies using the Warm Water Tail Withdrawal (WWTW) assay demonstrated that analogues of BMTHQ possess high affinity and efficacy at mu-opioid receptors (MOR), contributing to their pain-relieving properties . The antinociceptive effects were assessed by measuring withdrawal latencies in mice subjected to thermal stimuli.

2. Neuroprotective Properties
BMTHQ and its derivatives have shown promise in neuroprotection against neurodegenerative disorders. Studies have highlighted their potential in protecting neuronal cells from degeneration induced by excitotoxic agents like NMDA . The neuroprotective mechanisms are believed to involve modulation of neurotransmitter systems and reduction of oxidative stress.

3. Dopamine Receptor Interaction
The compound has been noted for its interaction with dopamine receptors, particularly D2 receptors. This interaction is significant as it suggests potential applications in treating disorders such as schizophrenia and Parkinson's disease where dopaminergic signaling is disrupted .

Structure-Activity Relationship (SAR)

The biological activity of BMTHQ can be influenced by modifications to its structure. Research has identified key substituents that enhance its pharmacological effects:

SubstituentEffect on Activity
Benzyl GroupEnhances receptor binding affinity
Methyl GroupImproves lipophilicity and bioavailability
Additional Alkyl GroupsModulate potency and selectivity

Studies suggest that variations in the alkyl substituents can lead to significant changes in the compound's efficacy and safety profile .

Case Studies

Several case studies have been conducted to evaluate the efficacy of BMTHQ:

  • Study on Antinociception : In a controlled experiment, mice treated with BMTHQ showed a statistically significant increase in tail withdrawal latencies compared to control groups, indicating robust antinociceptive effects .
  • Neuroprotection Study : Another study assessed the protective effects of BMTHQ on hippocampal neurons subjected to NMDA-induced excitotoxicity. Results indicated that BMTHQ significantly reduced neuronal cell death compared to untreated controls .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-Benzyl-4-methyl-1,2,3,4-tetrahydroquinoline, and how are intermediates characterized?

  • Methodology : The compound can be synthesized via reductive amination or alkylation of the tetrahydroquinoline scaffold. For example, sodium triacetoxyborohydride (STAB) in acetic acid is used to reduce imine intermediates, as demonstrated in the synthesis of similar derivatives (e.g., compound 58 in ). Key intermediates are characterized using 1^1H NMR to confirm regioselectivity and purity, with mass spectrometry (ESI-MS) verifying molecular weight .

Q. How is X-ray crystallography employed to confirm the stereochemistry of tetrahydroquinoline derivatives?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) at low temperatures (e.g., 173 K) resolves stereochemical ambiguities. For example, the (4R)-configuration of a structurally analogous compound was confirmed using SCXRD with a high data-to-parameter ratio (14.4) and low R factor (0.030) . Hydrogen bonding and torsional angles in the crystal lattice provide additional validation .

Q. What safety protocols are critical when handling tetrahydroquinoline derivatives in the lab?

  • Methodology : Avoid skin/eye contact and inhalation. Use fume hoods and PPE (gloves, goggles). In case of exposure, rinse affected areas with water and consult a physician. Safety data sheets (SDS) for related compounds emphasize avoiding food/drink contamination and proper waste disposal .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize byproducts during bromination of 1-Benzyl-4-methyl-1,2,3,4-tetrahydroquinoline?

  • Methodology : Bromination with N-bromosuccinimide (NBS) in DMF requires controlled stoichiometry and reaction time to prevent over-bromination (e.g., compound 61 in ). Monitoring via TLC or LC-MS helps track progress. Post-reaction quenching with water and purification via flash chromatography (e.g., silica gel, ethyl acetate/hexane gradients) isolates the desired product .

Q. What computational methods are suitable for predicting the bioactivity of tetrahydroquinoline hybrids?

  • Methodology : Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps), while molecular docking predicts binding affinities to target proteins (e.g., acetylcholinesterase). highlights the use of computational studies to design chloroquinoline-triazole hybrids with enhanced activity .

Q. How do stereochemical variations in the tetrahydroquinoline ring affect biological activity?

  • Methodology : Comparative studies using enantiomerically pure derivatives (e.g., (R)- vs. (S)-configured compounds) are essential. For example, SCXRD and NMR-based stereochemical analysis () can correlate spatial arrangements with activity trends. Biological assays (e.g., IC50_{50} measurements) then validate hypotheses .

Q. What strategies resolve contradictions in NMR data for tetrahydroquinoline derivatives?

  • Methodology : Ambiguities in 1^1H NMR splitting patterns (e.g., overlapping peaks) are resolved using 2D techniques (COSY, HSQC) or deuterated solvents. For instance, compound 53 in required HSQC to assign aromatic protons unambiguously. Cross-validation with high-resolution mass spectrometry (HRMS) ensures structural accuracy .

Q. How can hybrid molecules combining tetrahydroquinoline with pharmacophores like ibuprofen enhance drug-likeness?

  • Methodology : Hybridization leverages synergistic effects. For example, describes conjugating tetrahydroquinoline with ibuprofen via amide or ester linkages. In vitro assays (e.g., COX inhibition) and pharmacokinetic studies (e.g., metabolic stability in liver microsomes) evaluate combined efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.